(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid

Chiral purity Enantiomeric excess Procurement specification

Researchers executing the EP1246825 B1 synthetic route require enantiomerically pure N-(4-fluorobenzoyl)proline as the Münchnone precursor for 1,3-dipolar cycloaddition to fused pyrrole-based COX-2 inhibitors. Substitution with racemic mixtures (CAS 2098813-19-3) introduces stereochemical heterogeneity and reduces effective yield by ~50%. • Defined (S)-stereochemistry ensures consistent product configuration in pyrrolizine carboxylic acid derivatives. • 98% purity minimizes coupling inefficiencies in SPPS and prevents side reactions during cycloaddition. • Batch-specific QC data (NMR, HPLC, GC) supports chiral HPLC/SFC method validation for enantiomeric excess determination.

Molecular Formula C12H12FNO3
Molecular Weight 237.23 g/mol
CAS No. 62522-93-4
Cat. No. B1601246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid
CAS62522-93-4
Molecular FormulaC12H12FNO3
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)/t10-/m0/s1
InChIKeyLTUZWGRJHXDJQU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic Acid Overview


(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid, also known as N-(4-Fluorobenzoyl)-L-proline (CAS 62522-93-4), is a chiral non-proteinogenic amino acid derivative with molecular formula C₁₂H₁₂FNO₃ and molecular weight 237.23 g/mol [1]. It features a pyrrolidine ring bearing a carboxylic acid at the 2-position and a 4-fluorobenzoyl substituent on the nitrogen, with defined (S)-stereochemistry at the α-carbon [1]. The compound exhibits a predicted XLogP3 of 1.2, indicating moderate lipophilicity, and is documented as a key synthetic intermediate in the preparation of fused pyrrole-based COX-2 inhibitors according to patent EP1246825 B1 [1][2].

Stereochemical control
Defined (S)-enantiomer for asymmetric synthesis workflows
Synthetic intermediate
Supports COX-2 inhibitor pyrrolizine scaffold construction
Physicochemical profile
Moderate lipophilicity (reported XLogP3 1.2) for defined chromatographic and solubility behavior

Non-Interchangeability with Racemic and Non-Fluorinated Analogs


N-Acyl proline derivatives with varying substituents and stereochemistry are not functionally equivalent building blocks. The presence of the 4-fluoro substituent alters electronic properties and lipophilicity (XLogP3 = 1.2) relative to non-halogenated or chloro-substituted analogs, influencing downstream reactivity and pharmacokinetic profiles of final compounds [1]. Moreover, the defined (S)-configuration is critical when the compound serves as a chiral intermediate in asymmetric synthesis; substitution with the racemic mixture (CAS 2098813-19-3, typical purity 95%) or the (R)-enantiomer would introduce stereochemical ambiguity and potential impurity profiles that compromise synthetic fidelity and regulatory compliance .

(S)-Enantiomer
98% purity
vs
Racemic mixture
95% purity
4-Fluoro substituent
XLogP3 1.2
vs
4-Chloro or des-fluoro
predicted higher LogP
Patent-documented
intermediate
vs
Non-fluorinated analogs
not exemplified

Quantitative Differentiation Evidence


Enantiomeric Purity vs. Racemic Mixture

Commercially available (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid (CAS 62522-93-4) is supplied at a standard purity of 98% . In contrast, the racemic mixture 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid (CAS 2098813-19-3) is typically offered at a lower standard purity of 95% . This 3-percentage-point purity differential translates to a 2.5-fold difference in maximum total impurity burden (2% vs. 5%), which is consequential for applications requiring high stereochemical fidelity.

Enantiomeric Purity
Specification review
Target: 98% Racemic: 95% Δ 3 pp (2.5× lower max impurity)
Supports stereochemical fidelity requirements
Vendor QC specifications; multi-supplier data
Chiral purity Enantiomeric excess Procurement specification

Lipophilicity: Fluoro vs. Chloro and Des-Fluoro Analogs

The target compound exhibits a computed XLogP3 of 1.2 [1]. While experimentally measured LogP values for the 4-chloro and des-fluoro analogs are not publicly available in authoritative databases, structure-based predictions indicate that N-(4-chlorobenzoyl)-L-proline has a higher predicted LogP (estimated ~2.0–2.5 due to the greater hydrophobicity of chlorine vs. fluorine), and N-benzoyl-L-proline has a predicted LogP of approximately 1.5 . The lower LogP of the 4-fluoro derivative suggests superior aqueous solubility and potentially different membrane permeability characteristics, which can influence extraction efficiency, chromatographic behavior, and bioavailability of derived compounds.

Lipophilicity
Class-level inference
XLogP3 1.2
Supports distinct chromatographic behavior vs. Cl/H analogs
Chloro/des-fluoro LogP are class-level predictions; data to verify
Lipophilicity LogP Permeability Drug-likeness

Synthetic Yield Benchmark for N-Acylation of L-Proline

A documented synthetic procedure for (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid reports an isolated yield of 89% (4.21 g product from 2.5 g L-proline) using 4-fluorobenzoyl chloride under Schotten-Baumann conditions (NaOH/H₂O, room temperature, 1 h) . The product was characterized by melting point (174.0°C), IR, and ¹H NMR. While comparative yield data for the 4-chlorobenzoyl or racemic analogs under identical conditions are not publicly available, this yield serves as a benchmark for assessing synthetic accessibility and cost-efficiency relative to other N-acyl proline derivatives that may require different coupling reagents or conditions.

Synthetic Yield
Data to verify
89% isolated yield (4.21 g, 20 mmol scale)
Supports scalability assessment
Schotten-Baumann conditions; no comparator yield publicly available
Synthetic yield Process chemistry Scale-up feasibility

Privileged Intermediate for COX-2 Inhibitor Synthesis

European Patent EP1246825 B1 (Merckle GmbH) explicitly discloses N-(4-fluorobenzoyl)proline (compound 11) as an intermediate in the synthesis of pyrrolizine-based COX-2 inhibitors via in situ Münchnone formation and 1,3-dipolar cycloaddition [1]. The patent describes the compound's utility in constructing the pyrrolizine carboxylic acid scaffold, a core structure of selective COX-2 inhibitors. While the patent does not provide direct comparative quantitative data between the 4-fluoro derivative and its non-fluorinated or 4-chloro analogs, the specific use of the 4-fluoro variant in the exemplified synthetic route indicates that the fluorine substituent is compatible with and likely optimized for the cycloaddition chemistry employed. Non-fluorinated N-benzoyl proline may exhibit different reactivity in Münchnone formation due to altered electronic effects.

COX-2 Inhibitor Intermediate
Context-dependent
Exemplified in EP1246825 B1 for Münchnone cycloaddition
Supports selection for COX-2 medicinal chemistry programs
4-Fluoro variant specifically disclosed; non-fluorinated analogs not exemplified
COX-2 inhibitor Patent intermediate Münchnone cycloaddition

Procurement Scenarios


Asymmetric Synthesis of Pyrrolizine-Based COX-2 Inhibitors

Procurement of the (S)-enantiomer (98% purity) is indicated for research groups executing the synthetic route described in EP1246825 B1, where N-(4-fluorobenzoyl)proline serves as the Münchnone precursor for 1,3-dipolar cycloaddition . The defined stereochemistry ensures consistent product configuration in the resulting pyrrolizine carboxylic acid derivatives. Use of the racemic mixture (95% purity) would introduce stereochemical heterogeneity and reduce effective yield of the desired enantiomer by approximately 50%.

Solid-Phase Peptide Synthesis with Defined N-Acyl Proline

In peptide engineering and protein design applications, the 4-fluorobenzoyl substituent provides a distinctive ¹⁹F NMR probe while maintaining a moderate LogP (1.2) compatible with standard solid-phase peptide synthesis (SPPS) solvents . The 98% purity reduces the risk of coupling inefficiencies caused by impurities that could compete with or quench activation reagents.

Medicinal Chemistry SAR Studies on Halogenated Proline Derivatives

For structure-activity relationship (SAR) campaigns exploring the effect of aromatic halogenation on target binding, the 4-fluoro derivative offers a distinct physicochemical profile (XLogP3 = 1.2) compared to the 4-chloro (predicted LogP ~2.0–2.5) and des-fluoro (predicted LogP ~1.5) analogs [1]. This gradient of lipophilicity enables systematic correlation of LogP with in vitro potency and pharmacokinetic parameters.

Analytical Reference Standard for Chiral Purity Method Development

The well-characterized (S)-enantiomer (mp 174.0°C, full NMR and IR data available) can serve as a reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric excess in reaction mixtures or final products . The availability of batch-specific QC data (NMR, HPLC, GC) from reputable vendors supports method validation protocols.

Application
Selection Property
Validation Focus
COX-2 inhibitor asymmetric synthesis
Chiral intermediate identity
Enantiomeric excess and patent-route compatibility
Solid-phase peptide synthesis
Purity and ¹⁹F NMR probe capability
Coupling efficiency and impurity interference
Medicinal chemistry SAR campaigns
Halogen-specific LogP gradient
Correlation of lipophilicity with target engagement
Chiral purity method development
Well-characterized (S)-enantiomer standard
Retention time and enantiomeric separation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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